molecular formula C23H25ClN2O4S2 B15109731 N-[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(2-chlorophenyl)acetamide

N-[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(2-chlorophenyl)acetamide

Cat. No.: B15109731
M. Wt: 493.0 g/mol
InChI Key: YBCNEJUOOKCDIR-UHFFFAOYSA-N
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Description

The compound N-[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(2-chlorophenyl)acetamide is a structurally complex molecule featuring a tetrahydrothieno[3,4-d][1,3]thiazole core with sulfone (5,5-dioxido) and acetamide substituents. Its Z-configuration at the ylidene position, 3-butoxyphenyl, and 2-chlorophenyl groups distinguish it from analogues.

Properties

Molecular Formula

C23H25ClN2O4S2

Molecular Weight

493.0 g/mol

IUPAC Name

N-[3-(3-butoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-(2-chlorophenyl)acetamide

InChI

InChI=1S/C23H25ClN2O4S2/c1-2-3-11-30-18-9-6-8-17(13-18)26-20-14-32(28,29)15-21(20)31-23(26)25-22(27)12-16-7-4-5-10-19(16)24/h4-10,13,20-21H,2-3,11-12,14-15H2,1H3

InChI Key

YBCNEJUOOKCDIR-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC(=C1)N2C3CS(=O)(=O)CC3SC2=NC(=O)CC4=CC=CC=C4Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(2-chlorophenyl)acetamide typically involves multiple steps, starting with the preparation of the thiazole ring The thiazole ring can be synthesized through a cyclization reaction involving a suitable dicarbonyl compound and a thiourea derivative

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow reactors to improve scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(2-chlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(2-chlorophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(2-chlorophenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Structural Analogues

N-[(2E)-3-(4-Fluorobenzyl)-5,5-Dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(4-Methoxyphenyl)acetamide ()
  • Key Differences :
    • Substituents: 4-Fluorobenzyl vs. 3-butoxyphenyl; 4-methoxyphenyl vs. 2-chlorophenyl.
    • Stereochemistry: E-configuration vs. Z-configuration at the ylidene position.
  • Impact :
    • The electron-withdrawing 2-chlorophenyl group in the target compound may enhance electrophilicity compared to the electron-donating 4-methoxyphenyl group, affecting reactivity and binding affinity.
    • The butoxy group (lipophilic) vs. fluorobenzyl (polar) may influence solubility and membrane permeability .
(2Z)-2-(Substitutedbenzylidene)-Thiazolo[3,2-a]pyrimidine Derivatives ()
  • Structural Features: Thiazolo-pyrimidine core vs. thieno[3,4-d][1,3]thiazole. Substituted benzylidene and methylfuran groups.
  • Synthesis :
    • Prepared via condensation of chloroacetic acid and aromatic aldehydes (68% yield), contrasting with the target compound’s likely multi-step synthesis involving sulfonation and acetamide coupling .
  • Physicochemical Properties :
    • IR spectra show strong C=O (1,710–1,719 cm⁻¹) and CN (2,209–2,219 cm⁻¹) stretches, comparable to the target’s sulfone (1,150–1,350 cm⁻¹) and amide (1,650–1,680 cm⁻¹) groups .
N-Substituted Thiadiazole-Benzamides ()
  • Example: N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide Features a thiadiazole core with acryloyl and dimethylamino substituents. Melting point (200°C) is higher than typical acetamides, suggesting stronger intermolecular interactions (e.g., hydrogen bonding) .

Physicochemical and Spectroscopic Data

Compound Molecular Formula Melting Point (°C) Yield (%) Key IR Peaks (cm⁻¹) Reference
Target Compound C₂₃H₂₄ClN₂O₄S₂ Not reported Not reported ~1,680 (amide C=O), ~1,320 (sulfone)
(2Z)-2-(4-Cyanobenzylidene)-Thiazolo[3,2-a]pyrimidine (11b) C₂₂H₁₇N₃O₃S 213–215 68 2,209 (CN), 1,719 (C=O)
N-[3-(3-Methylphenyl)-Thiadiazol-2-ylidene]-benzamide (4g) C₂₁H₂₀N₄O₂S 200 82 1,690, 1,638 (C=O)
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide C₁₁H₈Cl₂N₂OS Not reported Not reported ~1,650 (amide C=O)

Structural and Crystallographic Insights

  • N-{2,2,2-Trichloro-1-[(5-Phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide (): X-ray analysis reveals planar amide groups and trichloroethyl motifs. Bond lengths (C=O: ~1.22 Å, C–N: ~1.33 Å) align with typical acetamide derivatives, suggesting similar stability for the target compound .

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